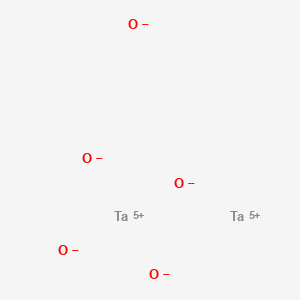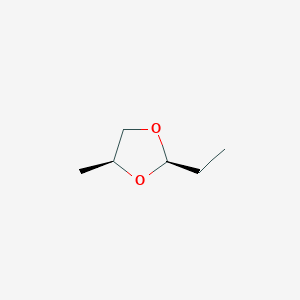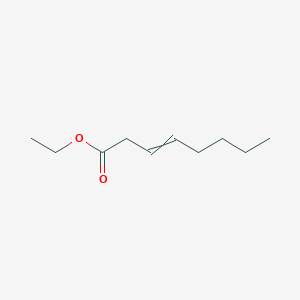
Tantalum pentoxide
Übersicht
Beschreibung
Tantalum pentoxide (Ta2O5) is a transition-metal oxide with a high refractive index (n=2.02–2.16), high dielectric constant, wide bandgap (4.0–4.5 eV), and wide transmission spectrum . It is a non-silicon dielectric material used in microelectronic devices and is the ideal capacitive material for next-generation multi-chip modules .
Synthesis Analysis
Tantalum pentoxide nanoparticles can be synthesized via a thermal decomposition route with the aid of tantalum salt in an aqueous solution . Capping agents such as salicylic acid, sulfanilic acid, and cinnamic acid can be used to investigate their effects on the morphology and particle size of Ta2O5 nanoparticles .Molecular Structure Analysis
Tantalum pentoxide structures have been experimentally studied up to 28.3 GPa (at ambient temperature) using synchrotron angle-dispersive powder X-ray diffraction (XRD) . The ambient pressure phase remains stable up to 25 GPa where with increased pressure a crystalline to amorphous phase transition occurs .Chemical Reactions Analysis
Tantalum nanoparticles have been synthesized by the single-step chemical reaction route. Simultaneous reduction of Tantalum Pentoxide (Ta2O5) with the in situ produced hydrogen and carbon at 600 °C is a new approach for the production of Ta nanopowder .Physical And Chemical Properties Analysis
Tantalum pentoxide is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid . It has a high refractive index and low absorption, which makes it useful for coatings . It has a high melting point of 1,872 °C .Wissenschaftliche Forschungsanwendungen
High-Performance Dielectric Metasurface Optics
Tantalum pentoxide has been used as a new material platform for high-performance dielectric metasurface optics in the ultraviolet and visible region . Dielectric metasurfaces, composed of planar arrays of subwavelength dielectric structures, mimic the operation of conventional bulk optical elements. Tantalum pentoxide exhibits a high refractive index exceeding 2.1 and negligible extinction coefficient across a broad spectrum .
Ultraviolet-Visible Dielectric Functions
Tantalum pentoxide has demonstrated promising applications in gate dielectrics and microwave communication devices due to its intrinsically high dielectric constant and low dielectric loss . The influence of external environmental changes (i.e., temperature and pressure) on the dielectric properties of Ta2O5 has been studied .
Hydrogen Production
Tantalum pentoxide has been actively investigated for hydrogen production from renewable-energy-driven water splitting via electrocatalytic, photocatalytic, and photoelectrochemical processes . The design of stable and active earth-abundant catalysts is one of the most important scientific questions in this field .
Biosensors
Tantalum pentoxide has been used as a material for biosensors . However, the details of its application in this field are not specified in the source .
Optical Properties
The optical properties of Ta2O5 thin films deposited using the spin coating process have been studied . However, the specific applications related to these optical properties are not detailed in the source .
Wirkmechanismus
Tantalum pentoxide, also known as tantalum(V) oxide, is an inorganic compound with the formula Ta2O5 . It is a white solid that is insoluble in all solvents but is attacked by strong bases and hydrofluoric acid .
Target of Action
Tantalum pentoxide is extensively studied for its attractive properties in dielectric films, anti-reflection coatings, and resistive switching memory . Its primary targets are the electronic and optical properties of materials, where it is used due to its high refractive index, low optical loss, and wide bandgap .
Mode of Action
Tantalum pentoxide interacts with its targets by altering their electronic and optical properties. It exhibits a high refractive index exceeding 2.1 and negligible extinction coefficient across a broad spectrum . This makes it useful for coatings and for implementing high-performance dielectric metasurface optics over the ultraviolet and visible spectral region .
Biochemical Pathways
It is extensively used in the production of capacitors, due to its high dielectric constant .
Pharmacokinetics
Its physical properties such as high refractive index, low optical loss, and wide bandgap make it a valuable material in the field of electronics and optics .
Result of Action
The use of tantalum pentoxide results in high-efficiency and multi-functional optoelectronic systems on chip . It is also used in the production of capacitors, due to its high dielectric constant . Moreover, it has been found useful in the creation of high-aspect-ratio subwavelength nanostructures .
Action Environment
The action of tantalum pentoxide can be influenced by environmental factors such as temperature and the presence of other oxides . Different growth conditions or annealing processes can stabilize different structures of tantalum pentoxide, leading to variations in its properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Ta/q5*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBBGLMJRNUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893849 | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tantalum pentoxide | |
CAS RN |
1314-61-0, 59763-75-6 | |
| Record name | Tantalum pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum oxide (Ta2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditantalum pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANTALUM PENTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of tantalum pentoxide?
A1: Tantalum pentoxide has the molecular formula Ta2O5. Its molecular weight is 441.89 g/mol.
Q2: Are there any spectroscopic techniques used to characterize tantalum pentoxide?
A2: Yes, several spectroscopic techniques are employed to characterize tantalum pentoxide. These include: - X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and bonding states within the material. [] - Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the presence of specific functional groups and study the material's structure. []
Q3: Is tantalum pentoxide compatible with silicon-based electronics?
A3: While tantalum pentoxide is generally compatible with silicon, an interfacial silicon dioxide (SiO2) layer often forms during deposition. [, ] This interfacial layer can impact device performance and needs to be carefully controlled. UV annealing in an oxygen atmosphere can convert the SiOx layer to SiO2, improving the electrical properties. []
Q4: How stable is tantalum pentoxide at high temperatures?
A4: Tantalum pentoxide exhibits good thermal stability. It crystallizes at temperatures above 750°C, transitioning to the beta-Ta2O5 phase. []
Q5: Does tantalum pentoxide display any catalytic activity?
A5: Yes, tantalum pentoxide has shown promise as a photocatalyst for hydrogen production from water splitting. [, , ]
Q6: How does the morphology of tantalum pentoxide affect its catalytic performance?
A6: Controlling the morphology of tantalum pentoxide, such as synthesizing it in a rod-like structure, can enhance its photocatalytic activity by promoting better separation of photogenerated electron-hole pairs. []
Q7: Can the catalytic performance of tantalum pentoxide be further enhanced?
A7: Research indicates that doping tantalum pentoxide with nitrogen and tungsten can significantly improve its photocatalytic efficiency, particularly for the degradation of pollutants like Rhodamine B under visible light. []
Q8: Can tantalum pentoxide be combined with other materials to create more efficient photocatalysts?
A8: Yes, combining tantalum pentoxide with materials like graphene can lead to synergistic effects. Graphene's electron-accepting properties can enhance the photocatalytic activity of tantalum pentoxide. [, ] Creating hetero-structures, such as ZIF-67@F-Ta2O5, has been shown to significantly improve the hydrogen production performance of tantalum pentoxide. []
Q9: Are there any other applications of tantalum pentoxide in catalysis?
A9: Tantalum pentoxide plays a crucial role in the chlorination reaction of tantalum pentoxide with carbon tetrachloride, an important step in producing tantalum metal from its oxide. This reaction follows a shrinking core model with surface chemical reaction control. []
Q10: What are the primary applications of tantalum pentoxide thin films?
A10: Tantalum pentoxide thin films are employed in various applications:
- **High-k dielectric layers:** In dynamic random access memories (DRAM) due to their high dielectric constant. [, ]- **Anti-reflection coatings:** In optical devices and solar cells due to their low absorption rate and wide spectral range. [, ]- **Optical waveguides:** In integrated photonic circuits for applications like optical communications and sensing. [, , , , ]- **Resistive switching memory:** For next-generation non-volatile memory applications. []Q11: How does the dielectric constant of tantalum pentoxide compare to other materials?
A11: Tantalum pentoxide has a relatively high dielectric constant, typically ranging from 22 to 24. [] This is significantly higher than silicon dioxide (around 3.9), making it suitable for high-density capacitors.
Q12: How does the deposition method affect the properties of tantalum pentoxide films?
A12: The deposition method significantly impacts the properties of tantalum pentoxide films. - Reactive sputtering: Produces films with a dielectric constant of up to 40. [] - Pulsed DC reactive magnetron sputtering: Allows for high deposition rates and amorphous films with dielectric constants around 21 and breakdown fields as high as 400 MV/m. []
Q13: What are the advantages of using tantalum pentoxide in optical waveguides?
A13: Tantalum pentoxide offers several advantages for optical waveguides:
- **Low optical loss:** Enabling efficient light transmission over long distances. [, ]- **High refractive index:** Allowing for tighter confinement of light within the waveguide. []- **Compatibility with CMOS fabrication:** Facilitating integration with existing silicon photonic platforms. [, ]- **Low autofluorescence:** Making it advantageous for applications like quantum technologies and biosensors. []Q14: Has lasing been demonstrated in tantalum pentoxide waveguides?
A15: Yes, waveguide lasers have been demonstrated in ytterbium-doped tantalum pentoxide. [, ] These lasers operate at wavelengths around 1025 nm and exhibit promising performance characteristics for integrated photonics.
Q15: Can tantalum pentoxide be used for nonlinear optical applications?
A16: Yes, tantalum pentoxide exhibits significant third-order nonlinearity, making it suitable for applications like supercontinuum generation. [] It also possesses a large nonlinear Kerr coefficient (n2). []
Q16: How does tantalum pentoxide perform in electro-optic applications?
A17: Tantalum pentoxide can be made electro-optically active through thermal poling. This induces second-order nonlinearity in the material. Sodium doping has been shown to further enhance the induced nonlinearity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)



![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)



